Benzothiazepine analog 6
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Overview
Description
Benzothiazepine analog 6 is a member of the benzothiazepine family, which is known for its diverse biological activities and significant pharmacological potential. Benzothiazepines are heterocyclic compounds containing a benzene ring fused to a thiazepine ring. These compounds have been extensively studied for their therapeutic applications, particularly in cardiovascular medicine, due to their calcium channel-blocking properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 6 typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazepine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of benzothiazepine analogs generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Alkylated or acylated benzothiazepine derivatives.
Scientific Research Applications
Benzothiazepine analog 6 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating cardiovascular diseases, due to its calcium channel-blocking properties.
Mechanism of Action
The mechanism of action of benzothiazepine analog 6 involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions into the cell, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure and alleviating conditions like angina .
Comparison with Similar Compounds
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Clentiazem: Another calcium channel blocker with similar therapeutic applications.
Siratiazem: A benzothiazepine derivative with cardiovascular benefits.
Comparison: Benzothiazepine analog 6 shares structural similarities with these compounds but may exhibit unique pharmacokinetic properties and biological activities. Its specific substituents and functional groups can influence its binding affinity and selectivity for calcium channels, potentially offering advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C22H20N2O3/c1-15-10-12-16(13-11-15)20-21(27-22(25)23(2)3)18-8-6-14-24(18)17-7-4-5-9-19(17)26-20/h4-14H,1-3H3 |
InChI Key |
KVEJUNNTLYYMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C4O2)OC(=O)N(C)C |
Origin of Product |
United States |
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